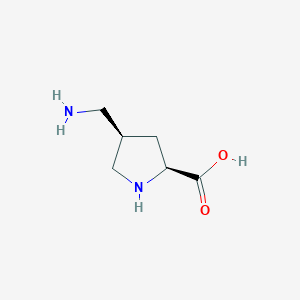

cis-4-Aminomethyl-L-proline

Description

Historical Context and Evolution of Substituted Prolines in Chemical Biology

The story of substituted prolines is deeply rooted in the study of proline itself, a unique proteinogenic amino acid known for its cyclic structure that introduces significant conformational rigidity into polypeptide chains. wikipedia.org This inherent rigidity has long been recognized as a key determinant of protein secondary structure, often inducing turns and disrupting regular helical and sheet formations. wikipedia.orgarizona.eduquora.com

Early interest in proline derivatives was spurred by the discovery of naturally occurring modified prolines, such as hydroxyproline, a key component of collagen responsible for its structural stability. sigmaaldrich.com This led researchers to explore the synthesis and incorporation of other proline analogs to modulate the structure and function of peptides and proteins. nih.gov The development of synthetic methodologies to create a diverse array of substituted prolines has been a major focus, with applications in medicinal chemistry driving much of this innovation. nih.govscispace.comresearchgate.net These derivatives have been instrumental in creating peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved properties like enhanced stability and bioavailability. researchgate.net Over the past fifteen years, the significance of these efforts is underscored by the FDA approval of over 15 drugs containing proline analogs. nih.gov

The Significance of Conformational Constraints in Bioactive Molecule Design

A fundamental principle in drug discovery and bioactive molecule design is the concept of conformational constraint. researchgate.netnih.gov Flexible molecules can adopt a multitude of shapes, and only a specific conformation, often termed the "bioactive conformation," is responsible for binding to a biological target and eliciting a response. researchgate.netub.edu By synthetically "locking" a molecule into or near its bioactive conformation, researchers can significantly enhance its potency and selectivity. tandfonline.comtandfonline.com

This strategy, known as conformational restriction or rigidification, offers several advantages:

Improved Selectivity: A rigid molecule is less likely to bind to off-target receptors that may require a different conformation for interaction, thus improving selectivity for the intended target. tandfonline.comtandfonline.com

Reduced Metabolic Degradation: By eliminating certain conformations, it's possible to block sites on the molecule that are susceptible to metabolic breakdown. tandfonline.com

The introduction of cyclic structures, such as the pyrrolidine (B122466) ring of proline and its derivatives, is a classic and effective method for imposing conformational constraints. mdpi.com This approach has been successfully applied in the design of various therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. researchgate.netnih.gov

Overview of cis-4-Aminomethyl-L-proline as a Versatile Chiral Scaffold

This compound, also referred to as cAmp, emerges as a highly valuable building block, or chiral scaffold, in the synthesis of complex molecules. nih.govnih.govmdpi.com Its structure combines the inherent conformational rigidity of the L-proline ring with a strategically placed aminomethyl group. nih.gov This primary amine provides a reactive handle for further chemical modifications, allowing for the attachment of various functional groups or the extension of molecular frameworks. mdpi.com

Researchers have utilized this compound in the synthesis of a variety of compounds, including:

Peptide Analogues: It has been used to replace native proline in peptides to create novel linear and cyclic structures with altered biological profiles. nih.govnih.gov For example, its incorporation into endomorphin-2 analogues resulted in molecules with different receptor binding affinities compared to the parent peptide. nih.govnih.gov

Foldamers: This compound has served as a monomer for the creation of γ-peptides, which are non-natural oligomers that can adopt stable, predictable secondary structures. researchgate.netacs.org

Organocatalysts: The proline scaffold is a well-known motif in organocatalysis, and derivatives like this compound can be used to synthesize new catalysts with unique reactivity and selectivity. mdpi.com

Interactive Data Table: Properties of cis-4-Aminomethyl-L-proline

| Property | Value |

| Chemical Formula | C6H12N2O2 |

| IUPAC Name | (2S,4S)-4-(aminomethyl)pyrrolidine-2-carboxylic acid |

| Chirality | Chiral |

| Key Functional Groups | Secondary amine (in the ring), Carboxylic acid, Primary amine (aminomethyl group) |

| Stereochemistry | cis configuration of the aminomethyl and carboxyl groups |

Scope and Research Imperatives for this compound Investigations

The unique structural features of this compound open up numerous avenues for future research. Key areas of investigation include:

Medicinal Chemistry: The development of novel therapeutics remains a primary focus. Its use as a scaffold for creating constrained peptides and small molecules targeting a wide range of diseases is a promising area. researchgate.net For instance, derivatives have been explored as potential lipid-lowering agents. researchgate.net

Peptide and Protein Engineering: The ability to precisely control peptide conformation by incorporating this compound can be exploited to design proteins with enhanced stability or novel functions. nih.gov

Materials Science: The creation of novel foldamers and other polymers based on this monomer could lead to new biomaterials with tailored properties. researchgate.net

Catalysis: Further exploration of its potential in asymmetric organocatalysis could lead to the development of more efficient and selective catalysts for important chemical transformations. mdpi.com

A significant challenge and imperative for future research is the development of efficient and scalable synthetic routes to access this compound and its derivatives. While methods exist, improving their practicality will be crucial for broadening the application of this versatile building block. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H12N2O2/c7-2-4-1-5(6(9)10)8-3-4/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5+/m1/s1 |

InChI Key |

XKVIHRYANZKLQC-UHNVWZDZSA-N |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)CN |

Canonical SMILES |

C1C(CNC1C(=O)O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cis 4 Aminomethyl L Proline

Stereoselective Synthesis of the cis-4-Aminomethyl-L-proline Core

The synthesis of this compound requires precise control over the stereochemistry at both the C2 and C4 positions of the pyrrolidine (B122466) ring. The L-configuration at the alpha-carbon (C2) is typically established by using a starting material from the chiral pool, while the cis relationship between the carboxyl group at C2 and the aminomethyl group at C4 is the primary challenge of the synthetic design.

Synthetic Routes from Readily Available Precursors

A common and efficient strategy to synthesize the this compound core begins with the readily available and inexpensive amino acid, trans-4-hydroxy-L-proline. A key transformation in this route is the inversion of stereochemistry at the C4 position. One documented approach involves a multi-step sequence that first converts trans-4-hydroxy-L-proline to cis-4-hydroxy-L-proline. This is often achieved via an intramolecular Mitsunobu reaction or through an oxidation-reduction sequence. researchgate.netacs.org

Once the cis-hydroxyproline derivative is obtained, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent displacement with an azide (B81097) nucleophile (e.g., sodium azide) proceeds via an SN2 reaction, which inverts the stereochemistry at C4 back to the desired orientation, resulting in a cis-azidomethyl derivative relative to the carboxyl group. Finally, reduction of the azide group, typically through catalytic hydrogenation, yields the target this compound. researchgate.net

A representative, though generalized, pathway starting from a protected cis-4-hydroxy-L-proline derivative is outlined below.

| Step | Reaction | Purpose |

| 1 | Tosylation | Convert the C4-hydroxyl group into a good leaving group (tosylate). |

| 2 | Azide Displacement | Introduce the nitrogen functionality with inversion of stereochemistry at C4 using an azide salt (e.g., NaN₃). |

| 3 | Reduction | Convert the azide group to a primary amine (aminomethyl group) via catalytic hydrogenation (e.g., H₂, Pd/C). |

| 4 | Deprotection | Remove protecting groups from the amine and carboxylic acid to yield the final product. |

This general strategy highlights the conversion of a hydroxyl group to an amino group while controlling the stereochemistry at the C4 position.

Strategies for Chiral Induction and Control

The primary strategy for ensuring the correct absolute stereochemistry of this compound is substrate-controlled synthesis, which relies on the inherent chirality of the starting material. mdpi.com By starting with L-proline or a derivative like trans-4-hydroxy-L-proline, the (2S)-stereocenter is pre-defined.

The main challenge then becomes controlling the relative stereochemistry at the C4 position. Key strategies include:

Stereospecific Reactions: The use of SN2 reactions is crucial. For example, the displacement of a tosylated cis-4-hydroxy-L-proline derivative with an azide ion proceeds with a complete inversion of configuration, yielding the trans-azido derivative. researchgate.net To obtain the cis-amino product, one must start with a trans-hydroxyproline, convert it to a leaving group, and then displace it to form a cis-azide, which is then reduced. Alternatively, starting with cis-hydroxyproline, one can use a double-inversion sequence.

Neighboring Group Participation: The protecting group on the pyrrolidine nitrogen can influence the stereochemical outcome of reactions at the C4 position by sterically hindering one face of the ring, thereby directing incoming reagents to the opposite face. nih.gov

Chiral Auxiliaries: While less common for this specific target due to the availability of chiral precursors, chiral auxiliaries can be employed in more complex syntheses of proline analogues to guide the stereoselective formation of new chiral centers. nih.gov

The choice of protecting groups for the pyrrolidine nitrogen and the carboxylic acid is critical to prevent side reactions and ensure high yields and stereoselectivity throughout the synthetic sequence. nih.gov

Enzymatic Approaches for Stereospecific Derivatization of Proline Analogues

Biocatalysis offers a powerful tool for the highly specific modification of amino acids, although its application for the direct synthesis of this compound is not yet widely documented. However, related enzymatic transformations demonstrate significant potential.

Research has led to the discovery of enzymes that can positionally and stereoscopically hydroxylate L-proline. For example, a novel enzyme was identified that can produce cis-4-hydroxy-L-proline directly from L-proline, a process that circumvents complex chemical synthesis steps. waseda.jp This demonstrates that enzymes can be engineered or discovered to act with high precision on the C4 position of the proline ring.

Furthermore, transaminases and amine oxidases have been used for the preparation of other proline derivatives. researchgate.net For instance, lysine-ε-aminotransferase has been used in the synthesis of N-Boc-5-hydroxy-L-proline from L-ornithine. researchgate.net In principle, a similar enzymatic approach, perhaps using a specifically engineered transaminase, could be envisioned for the conversion of a suitable keto-acid precursor into this compound, offering a more environmentally benign and highly selective synthetic route.

Advanced Synthetic Techniques for Integration into Peptide and Peptidomimetic Frameworks

Once synthesized and appropriately protected, this compound serves as a versatile building block for constructing larger, more complex molecules like peptides and peptidomimetics. Its bifunctional nature, with a secondary amine in the ring and a primary amine in the side chain, allows for unique structural modifications.

Solid-Phase Peptide Synthesis Protocols Utilizing this compound

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides, and this compound can be readily incorporated using this technique. worldscientific.comresearchgate.net This requires an orthogonally protected derivative, where the α-amino group and the side-chain amino group can be deprotected under different conditions.

A common protecting group strategy is to use an acid-labile group like tert-butoxycarbonyl (Boc) for the α-amine and a base-labile group like fluorenylmethyloxycarbonyl (Fmoc) for the side-chain amine, or vice versa. This allows for selective deprotection and elongation of the peptide chain from either the α-amine or the side-chain amine.

Table of Orthogonal Protecting Groups for this compound in SPPS:

| Protected Group | Protecting Group | Abbreviation | Deprotection Reagent |

|---|---|---|---|

| α-Amine | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) |

| Side-Chain Amine | Benzyloxycarbonyl | Cbz | H₂/Pd (Hydrogenolysis) |

| α-Amine | Fluorenylmethyloxycarbonyl | Fmoc | Piperidine |

The use of these derivatives in SPPS allows for the creation of unique peptide structures, such as branched or cyclic peptides where the cyclization occurs through the side-chain amine. nih.gov

Solution-Phase Coupling Methodologies for Complex Structures

Solution-phase synthesis remains a powerful technique for the large-scale production of peptides and for creating complex architectures that may be challenging to assemble on a solid support. researchgate.net this compound has been successfully used in solution-phase methodologies to build both linear and cyclic endomorphin-2 analogues. nih.govnih.gov

In one such synthesis, Nα-Boc-cis-4-amino(Cbz)-L-proline was used as the key building block. nih.gov The synthesis of a tetrapeptide involved the following key steps:

Coupling: The protected proline analogue was coupled to a dipeptide methyl ester using standard carbodiimide (B86325) chemistry, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Deprotection: The N-terminal Boc group was removed using trifluoroacetic acid (TFA) to allow for further elongation of the peptide chain. nih.gov

Saponification: The C-terminal methyl ester was hydrolyzed using sodium hydroxide (B78521) (NaOH) to yield the free carboxylic acid. nih.gov

Cyclization: In another pathway, after selective deprotection of both the C-terminal ester and the side-chain Cbz group, intramolecular cyclization was achieved using a coupling reagent like PyBOP in a dilute solution to favor the formation of the cyclic monomer. nih.gov

These studies demonstrate the utility of this compound in sophisticated solution-phase syntheses, enabling the creation of novel peptidomimetic structures with constrained conformations. nih.gov

Development and Application of Orthogonal Protecting Group Strategies

The synthesis of complex peptides and peptidomimetics incorporating this compound (cAmp) necessitates a sophisticated use of protecting groups. An orthogonal protection strategy is crucial, allowing for the selective deprotection of one functional group in the presence of others. rsc.orgucl.ac.uk The cAmp scaffold contains three key functional sites that require protection: the α-amino group on the pyrrolidine ring, the γ-amino group of the aminomethyl side chain, and the carboxylic acid group.

A common and effective strategy involves the use of the tert-butyloxycarbonyl (Boc) group for the α-amino function and the benzyloxycarbonyl (Cbz or Z) group for the γ-aminomethyl moiety. nih.gov This approach is highly orthogonal because the Boc group is labile under acidic conditions (e.g., using trifluoroacetic acid, TFA), while the Cbz group is stable to acid but can be selectively removed via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). nih.govorganic-chemistry.org

For instance, in the solid-phase or solution-phase synthesis of peptides, the building block Nα-Boc-cAmp(Cbz)-OH is frequently utilized. nih.gov The synthesis proceeds by coupling this protected amino acid into a growing peptide chain. Subsequently, the Boc group can be removed to elongate the peptide backbone from the α-amino position, or the Cbz group can be cleaved to allow for functionalization or cyclization via the aminomethyl side chain. nih.gov This differential stability is the cornerstone of its application in creating complex linear and cyclic structures.

The development of such strategies is pivotal. For example, in the synthesis of cyclic endomorphin-2 analogues, the Cbz group protecting the γ-amino group of the cAmp residue is removed by hydrogenolysis to expose the amine for a subsequent intramolecular "side-chain to tail" cyclization reaction. nih.gov Throughout this step, the Boc group protecting the N-terminus of another residue and other acid-labile side-chain protecting groups remain intact, showcasing the practical application of this orthogonal scheme.

Table 1: Orthogonal Protecting Group Strategy for this compound

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| α-Amino Group | tert-butyloxycarbonyl | Boc | Acidic (e.g., TFA) nih.govorganic-chemistry.org |

| γ-Amino Group | Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) nih.gov |

Design and Synthesis of this compound Analogues for Enhanced Functionality

The unique structural attributes of this compound make it an invaluable scaffold for designing analogues of biologically active peptides. nih.gov Its rigid pyrrolidine ring mimics the conformation of proline, a residue crucial for inducing turns in peptide chains, while the appended aminomethyl group provides a versatile handle for chemical modification. nih.govnih.gov

Rational Design of Cyclic and Linear Peptidomimetics

This compound has been effectively used to replace native proline residues in peptides to generate novel analogues with constrained conformations. nih.gov This substitution serves a dual purpose: it maintains the conformational influence of the proline ring and introduces a primary amino group that can be used for further derivatization, most notably for cyclization. nih.govnih.gov

A prominent example is the synthesis of analogues of endomorphin-2 (EM-2), an endogenous opioid peptide with the sequence Tyr-Pro-Phe-Phe-NH₂. ebi.ac.uk Researchers have replaced the Pro² residue with cAmp. nih.govnih.gov This substitution allowed for the creation of both novel linear and cyclic peptidomimetics.

Linear Analogues : The introduction of cAmp results in linear peptides such as Tyr-cAmp-Phe-Phe-OH and Tyr-cAmp-Phe-Phe-NH₂. nih.gov These analogues help probe the structure-activity relationship by altering the charge and conformational flexibility compared to the native peptide. nih.govebi.ac.uk

Cyclic Analogues : The true versatility of the cAmp scaffold is demonstrated in the synthesis of cyclic analogues. The γ-amino group of the cAmp residue can form an amide bond with the C-terminal carboxyl group of the peptide sequence (e.g., Phe⁴). nih.gov This "side-chain to tail" cyclization creates a highly constrained, 11-membered cyclotripeptide system, a structure that is difficult to achieve with standard α-amino acids alone. nih.gov

Similarly, the cAmp scaffold has been exploited to create cyclic peptidomimetic ligands targeting α4β1 integrins. mdpi.com The proline core helps to correctly orient the key pharmacophoric elements, while the aminomethyl group can be part of the cyclic structure, leading to potent and selective ligands. mdpi.com

Table 2: Examples of this compound Peptidomimetics

| Parent Peptide | Analogue Type | Modification | Key Structural Feature | Reference |

|---|---|---|---|---|

| Endomorphin-2 | Linear | Pro² → cAmp | Proline/GABA chimera with free γ-amino group. | nih.gov |

| Endomorphin-2 | Cyclic | Pro² → cAmp, cyclized (γ-NH₂ to C-terminus) | Constrained 11-membered ring. | nih.govnih.gov |

Strategies for Functionalization of the Aminomethyl Moiety

The primary amino group on the aminomethyl side chain of cAmp is a key site for chemical modification, providing a gateway to a wide range of analogues. The most prevalent strategy for its functionalization is acylation to form a stable amide bond.

This approach is central to the cyclization strategies discussed previously, where the aminomethyl group acts as a nucleophile attacking an activated C-terminus of a linear peptide precursor. nih.govmdpi.com The synthesis of cyclic EM-2 and integrin ligands relies on this precise reaction. The formation of the amide bond is typically achieved using standard peptide coupling reagents, such as PyBop (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), under high dilution to favor intramolecular cyclization over intermolecular polymerization. nih.govmdpi.com

Beyond cyclization, the aminomethyl group can be acylated with various molecules to append specific functionalities. For example, it can be linked to fluorophores, biotin (B1667282) tags for detection and purification, or other pharmacophores to create bifunctional molecules. A related strategy involves the acylation of an aminomethyl group on a porphyrin ring with N-Boc-L-proline, demonstrating how this type of linkage can be used to create complex hybrids. mdpi.com

Synthesis of Hybrid γ,γ-Peptides Incorporating this compound

This compound is structurally a cyclic γ-amino acid, as the aminomethyl nitrogen is at the γ-position relative to the carboxyl group. researchgate.net This feature allows it to be used as a monomer for the synthesis of γ-peptides, which are oligomers of γ-amino acids. These peptides are a class of foldamers known to adopt stable, predictable secondary structures, such as helices and turns, that differ from those of natural α-peptides. researchgate.netacs.org

A synthetic methodology has been developed for preparing conformationally constrained γ-peptides derived from cis-γ-amino-L-proline. researchgate.netacs.org This method allows for the independent construction of the peptide backbone and the introduction of sequential variations. The conformational rigidity of the pyrrolidine ring in each monomer unit induces long-range interactions that promote the formation of defined secondary structures, even in short oligomers and in aqueous solution. acs.org

Hybrid γ,γ-peptides have been synthesized by combining cis-γ-amino-L-proline with other γ-amino acids, such as those derived from a cyclobutane (B1203170) scaffold. tdx.cat These hybrid structures are explored for novel biological properties, including cell penetration. acs.org NMR and Circular Dichroism (CD) spectroscopy studies on γ-peptides made from cis-γ-amino-L-proline suggest the formation of a secondary structure resembling an isolated hydrogen-bonded ribbon, flanked by the protective proline rings. researchgate.netacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | cAmp, Amp |

| Endomorphin-2 | EM-2 |

| Trifluoroacetic acid | TFA |

| tert-butyloxycarbonyl | Boc |

| Benzyloxycarbonyl | Cbz, Z |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBop |

Conformational Analysis and Structural Characterization of Cis 4 Aminomethyl L Proline Conjugates

Spectroscopic Elucidation of Conformational Preferences

Spectroscopic methods are indispensable for probing the structure of molecules in solution, providing insights into the dynamic conformational equilibria that are often relevant to biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the detailed structural investigation of peptides in solution. For conjugates containing cis-4-Amino-L-proline, high-resolution 1D and 2D NMR experiments, such as TOCSY (Total Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to determine their precise three-dimensional structures. nih.gov

Studies on hybrid γ,γ-peptides incorporating cis-γ-amino-L-proline reveal that these molecules often adopt highly rigid and compact structures. researchgate.net This rigidity is attributed to the formation of stable intra- and inter-residue hydrogen bonds, which can be inferred from NMR data. researchgate.net The analysis of NOESY spectra, which detects through-space correlations between protons, is particularly powerful, suggesting that γ-peptides based on cis-4-amino-L-proline can form a series of concatenated turns. acs.org This arrangement can lead to the formation of a stable hydrogen-bonded ribbon, effectively creating a defined secondary structure even in short peptide sequences. acs.org

Furthermore, NMR is critical for analyzing the cis/trans isomerism of the peptide bond preceding the proline ring. nih.gov While the proline residue itself restricts the conformational space of the peptide backbone, the preceding amide bond can exist in either a cis or trans conformation. sigmaaldrich.com NMR studies on proline derivatives have shown that the cis isomer can be more rigid than the trans isomer, and the specific chemical shifts and coupling constants can be used to quantify the population of each state. nih.gov For example, in hybrid peptides made of cis-4-amino-L-proline and a cyclobutane (B1203170) amino acid, the trans and cis isomers of the peptide bond can be distinctly identified in the 1H-NMR spectrum. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for a cAmp-Containing Cyclopeptide Data extracted from a study on c[-4-NH-Pro-Phe-Phe-] (Compound 6). nih.gov

| Protons | Chemical Shift (δ) in CDCl₃ (ppm) |

|---|---|

| C(CH₃)₃ (Boc group) | 1.29 (s, 9H) |

| Pro C³H₂ | 2.04–2.27 (m, 2H) |

| βCH₂Phe | 2.95–3.25 (m, 4H) |

| Pro C⁵Hₐ | 3.44 (m, 1H) |

| Pro C⁵Hₑ | 3.60 (m, 1H) |

| αCHPhe³ | 3.78 (m, 1H) |

| Pro C⁴H | 4.18 (m, 1H) |

| αCHPhe² | 4.45 (m, 1H) |

| αCHPro | 4.56 (m, 1H) |

| Ar and NH | 6.00–7.30 (m, 13H) |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a vital technique for the rapid assessment of peptide secondary structure in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. Proline-rich sequences are known to adopt characteristic structures, most notably the poly-L-proline II (PPII) helix, which has a distinct CD signature. nih.govresearchgate.net The PPII helix is characterized by a strong negative band near 204 nm and a weak positive band around 228 nm. researchgate.net

For peptides incorporating cis-4-Amino-L-proline, CD analysis has been instrumental in identifying ordered structures. acs.orgresearchgate.net Studies on γ-peptides built from cAmp monomers have shown CD spectra indicative of defined secondary structures, such as β-strands formed by an isolated hydrogen-bond ribbon. researchgate.net The conformational restrictions imposed by the cyclic monomer promote long-range interactions that manifest as clear signals in the CD spectrum, confirming the presence of a folded architecture even in aqueous solution. acs.org The ability of proline-rich motifs to adopt cis-amide bond conformations can lead to a more compact ensemble with less PPII structure, a feature that can be tracked by changes in the CD spectrum. frontiersin.org

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an essential analytical technique used to confirm the elemental composition and, by extension, the identity of newly synthesized compounds with high precision. In the study of cis-4-Amino-L-proline conjugates, HR-MS, typically using electrospray ionization (ESI), provides definitive confirmation of the peptide structures by matching the experimentally measured mass-to-charge ratio (m/z) to the theoretically calculated value, often with an accuracy of a few parts per million (ppm). nih.gov

Beyond simple confirmation of molecular weight, mass spectrometry can also provide structural information through fragmentation analysis (MS/MS). Peptides containing proline residues are known to exhibit specific fragmentation patterns, often involving a preferential cleavage of the amide bond preceding the proline residue. researchgate.net This predictable fragmentation can be a useful tool in sequence verification. Research on cAmp-containing peptides routinely includes HR-MS data to validate the successful synthesis of the target linear and cyclic analogues before further biological or structural studies are undertaken. nih.gov

Table 2: High-Resolution Mass Spectrometry (HR-MS) Data for cAmp Conjugates Data from ESI-HRMS analysis of synthesized endomorphin-2 analogues. nih.gov

| Compound | Molecular Formula | Calculated [MH⁺] | Found [MH⁺] |

|---|---|---|---|

| c[-4-NH(Boc)-Pro-Phe-Phe-] (6) | C₂₈H₃₅N₄O₅ | 507.2637 | 507.2638 |

| TFA·c[-4-NH-Pro-Phe-Phe] (7) | C₂₃H₂₇N₄O₃ | 407.2158 | 407.2160 |

| Boc-Tyr(tBu)-cAmp(Cbz)-Phe-Phe-OMe (12) | C₃₇H₄₅N₄O₈ | 673.3225 | 673.3222 |

Crystallographic Insights into Solid-State Molecular Architecture

While spectroscopic methods reveal the structure of molecules in solution, X-ray crystallography provides an atomic-resolution snapshot of the molecular architecture in the solid state.

X-ray Crystallography of cis-4-Aminomethyl-L-proline Derivatives and Conjugates

X-ray crystallography offers unambiguous proof of molecular structure, including stereochemistry and the detailed conformation adopted in the crystal lattice. Although a specific crystal structure for a conjugate of cis-4-Amino-L-proline was not found in the surveyed literature, crystallographic studies on related proline derivatives provide valuable insights into the likely solid-state conformations. For instance, crystal structures of N-acetyl-3,4-dehydroproline methyl ester, a related proline analogue, reveal that the molecule adopts an s-trans conformation in the crystal, with a nearly flat pyrroline (B1223166) ring. beilstein-journals.org

The replacement of a native proline in a protein, such as the cis-Pro114 in ribonuclease A, with another amino acid like glycine (B1666218) has been studied crystallographically. nih.gov Such studies show how the protein structure accommodates the change and how the local conformation is dictated by interactions with the rest of the protein matrix. nih.gov The analysis of proline derivatives like cis-3,4-methylene-L-proline by X-ray diffraction has also been accomplished, confirming its structure. nih.gov These examples underscore the power of crystallography to define the precise geometry, including ring pucker and peptide bond angles, which would be essential for fully characterizing cis-4-Amino-L-proline conjugates.

Analysis of Intermolecular and Intramolecular Interactions in Crystal Lattices

The crystal structure of a molecule is determined by the intricate network of intermolecular and intramolecular interactions that stabilize the packing arrangement in the lattice. researchgate.net A detailed analysis of a crystal structure reveals the specific hydrogen bonds, van der Waals forces, and electrostatic interactions that govern its molecular architecture. mdpi.comscispace.com

In crystals of proline derivatives, hydrogen bonding is a dominant organizing force. For example, in some N-Boc protected proline derivatives, a helical hydrogen bond structure is established between the carboxylic acid and carbamate (B1207046) groups of adjacent molecules, influencing the conformation observed in the crystal. beilstein-journals.org In protein structures, a cis-proline residue is often held in its high-energy conformation through a network of specific hydrogen bonds and van der Waals interactions with the surrounding protein environment. nih.gov The rigidity of the proline ring, combined with the hydrogen-bonding capabilities of the aminomethyl group and the peptide backbone, would likely lead to well-defined and highly organized crystal packing in conjugates of cis-4-Amino-L-proline, driven primarily by strong N-H···O hydrogen bonds. mdpi.com Understanding these interactions is key to rationalizing the solid-state properties of these molecules and provides a basis for crystal engineering efforts.

Impact of this compound on Peptide Secondary Structure Formation

The incorporation of conformationally constrained amino acids like this compound is a recognized strategy for inducing and stabilizing specific secondary structures in peptides. nih.gov

Proline and its derivatives are well-known inducers of turn structures, which are crucial for reversing the direction of a polypeptide chain. researchgate.netbiorxiv.org The cis conformation of the Xaa-Pro bond is particularly associated with the formation of type VI β-turns. nih.govbiorxiv.orgresearchgate.net Studies on cyclic peptides have shown that the inclusion of L-proline can lead to the formation of uncommon and stable type VI β-turns that closely mimic those found in native proteins. nih.gov

| Peptide/System | Method | Turn Type Induced | Key Observation | Reference |

|---|---|---|---|---|

| N-α-benzoyl-cis-4-amino-L-proline | NMR in Chloroform | γ-turn | Demonstrated mimicry of γ-turn conformation. | nih.gov |

| Cyclic Hexapeptides with L-Proline | 2D NMR, MD | β-VI turn | The cis isomer forms uncommon β-VI turns that mimic protein structures. | nih.gov |

| Endomorphin-2 with cis-4-amino-L-proline | 2D NMR (TOCSY, NOESY) | Not explicitly defined, but conformationally constrained | The cAmp residue significantly influences the tetrapeptide conformation. | acs.orgnih.govnih.gov |

| Ser-cis-Pro sequences in PDB | Bioinformatics, DFT | Type VI β-turn | Nearly all Ser-cis-Pro structures adopt a type VI β-turn, often stabilized by a C–H/O interaction. | biorxiv.org |

Foldamers are oligomers that adopt well-defined, folded conformations reminiscent of proteins. researchgate.netibmmpeptide.comuni-regensburg.de The use of constrained monomers like this compound is a key strategy in foldamer design. niper.gov.inacs.org A new class of foldamers has been developed based on γ-peptides derived from cis-γ-amino-L-proline. scielo.org.arbeilstein-journals.orgresearchgate.netacs.org Studies on these γ-peptides using CD and NMR spectroscopy have shown that the conformational restrictions imposed by the cis-proline analog give rise to long-range interactions indicative of secondary structures, even in aqueous solution. scielo.org.arbeilstein-journals.orgresearchgate.netacs.org

Inter-residue NOEs in these foldamers suggest a series of concatenated turns, which can form an isolated hydrogen-bond ribbon. scielo.org.arbeilstein-journals.orgacs.org This structure, flanked and protected by the proline rings, resembles a short β-strand. beilstein-journals.org The ability to form such ordered structures makes these γ-peptides derived from cis-4-amino-L-proline promising scaffolds for various applications. niper.gov.in For example, they have been investigated for their cell-penetrating abilities, where a defined conformation is often crucial for activity. mdpi.com The rigid backbone provided by the cis-γ-amino-L-proline monomer is critical for achieving stable secondary structures in these non-natural biopolymers. beilstein-journals.org

Compound Names

| Abbreviation/Trivial Name | Systematic Name |

|---|---|

| This compound | (2S,4S)-4-(aminomethyl)pyrrolidine-2-carboxylic acid |

| Proline | (S)-Pyrrolidine-2-carboxylic acid |

| cis-4-amino-L-proline (cAmp) | (2S,4S)-4-aminopyrrolidine-2-carboxylic acid |

| 4(R)-hydroxy-L-proline (Hyp) | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid |

| 4(R)-fluoro-L-proline (Flp) | (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid |

| cis-4-hydroxy-D-proline (CHDP) | (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid |

| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH2 |

Influence on Amide Bond Conformation (cis Preference)

The incorporation of proline and its analogues into a peptide sequence is a well-established strategy for influencing the conformation of the peptide backbone. A key aspect of this influence is the isomerization of the amide bond preceding the proline residue (the Xaa-Pro bond), which can exist in either a trans or a cis conformation. While most non-prolyl amide bonds overwhelmingly favor the trans state ( >99.5%), the unique cyclic structure of proline reduces the energy difference between the two isomers. imrpress.comcsic.es This results in a significantly higher population of the cis conformation, which can range from 5-10% in disordered proteins and up to 38% when the preceding residue (Xaa) is aromatic. imrpress.comprobiologists.com This cis/trans isomerization is a slow process that can be a rate-limiting step in protein folding and is crucial for defining the three-dimensional structure and biological function of peptides. csic.esprobiologists.com

The conformational analysis of these endomorphin-2 analogues was performed using 2D NMR experiments, including TOCSY and NOESY, which confirmed the peptide structures. nih.gov However, the specific quantitative ratio of cis versus trans isomers for the Tyr¹-cAmp² amide bond was not detailed in the published findings. The research focused on the synthesis and resulting biological activity of the new peptide analogues rather than a detailed quantification of the isomer populations. nih.govnih.gov

To provide context for the typical isomer distribution in proline-containing peptides, NMR analysis of the model tripeptide N-acetyl-Proline-Glycine-Proline demonstrates the complexity of this equilibrium. In aqueous solution, this peptide exists as a mixture of four distinct isomers based on the conformation of its two prolyl amide bonds. The population of each isomer, as determined by NMR spectroscopy, is detailed in the table below. nih.gov

| Isomer (Ac-Pro¹–Gly–Pro²) | Population in Aqueous Solution (%) | Description |

|---|---|---|

| trans-trans | 41 | The most dominant isomer, with both amide bonds in the trans conformation. |

| trans-cis | 26 | The amide bond preceding Proline¹ is trans, and the bond preceding Proline² is cis. |

| cis-trans | 20 | The amide bond preceding Proline¹ is cis, and the bond preceding Proline² is trans. |

| cis-cis | 13 | The least favored isomer, with both amide bonds in the cis conformation. |

This data for a standard proline-containing peptide illustrates that a significant population of cis isomers can exist at equilibrium. nih.gov While specific quantitative data for this compound conjugates remains to be published, its use as a proline substitute is predicated on its ability to act as a potent conformational constraint, thereby influencing peptide structure and function. nih.govnih.gov

Applications of Cis 4 Aminomethyl L Proline in Chemical Biology and Medicinal Chemistry Research

Design and Development of Receptor-Targeting Ligands

The constrained structure of cis-4-Aminomethyl-L-proline makes it an ideal component for creating ligands with high affinity and selectivity for specific biological receptors. By incorporating this scaffold into peptidomimetics, scientists can control the spatial arrangement of pharmacophoric groups, leading to potent modulators of receptor activity.

Integrin Receptor Modulators (e.g., α4β1, αVβ3, αVβ5, αVβ6 Integrins)

Integrins are a family of cell surface receptors that play crucial roles in cell adhesion, signaling, and migration. Their involvement in various pathological processes, including inflammation, cancer, and fibrosis, has made them attractive targets for drug development. The use of cis-4-amino-L-proline (a related compound) as a conformation-inducing scaffold has led to the development of RGD-based cyclopeptide ligands targeting αVβ3, αVβ5, and αVβ6 integrins with good to high affinity and selectivity. nih.gov These integrins are implicated in the progression of metastatic tumors, angiogenesis, and organ fibrosis. nih.gov

Building on this success, researchers have designed and synthesized new cyclopeptidomimetics incorporating a cis-4-amino-L-proline scaffold to target the α4β1 integrin. nih.gov This integrin is a key player in inflammation, autoimmune diseases, and cancer-related processes. nih.gov In one study, a novel cyclopeptidomimetic, compound 16 , was found to modulate α4β1 integrin-mediated cell adhesion with submicromolar potency, acting as an agonist by increasing Jurkat cell adhesion to VCAM-1. mdpi.com

| Compound | Target Integrin(s) | Activity | Reference |

| RGD-based cyclopeptides | αVβ3, αVβ5, αVβ6 | High affinity and selectivity | nih.gov |

| Cyclopeptidomimetic 16 | α4β1 | Agonist, submicromolar potency | mdpi.com |

Opioid Receptor Ligands (e.g., μ Opioid Receptor Affinity and Selectivity)

The μ opioid receptor is the primary target for many potent analgesic drugs. The endogenous tetrapeptide Endomorphin-2 (EM-2) exhibits high affinity and selectivity for this receptor. nih.govnih.gov A key structural feature of endomorphins is the proline residue at the second position, which influences the peptide's conformation. nih.govnih.gov

In an effort to create novel opioid receptor ligands, researchers have substituted the Pro² residue in EM-2 with cis-4-amino-L-proline (cAmp), described as a proline/GABA cis-chimera. nih.govnih.gov This modification allows for the generation of both linear and constrained cyclic analogues. nih.govnih.gov However, the resulting analogues demonstrated poor binding to the μ opioid receptor and no affinity for δ and κ opioid receptors. nih.govnih.gov For instance, the cyclic analogue 9 had a Kᵢμ of 660 nM, while the linear amide 15 showed a Kᵢμ of 310 nM. nih.govnih.gov Subsequent work focused on modulating the receptor affinity by altering the stereochemistry of other residues within the cyclic analogues, which led to a significant enhancement in affinity and activity toward μ opioid receptors. nih.gov For example, analogues 9a and 9b exhibited Kᵢμ values of 63 nM and 38 nM, respectively. nih.gov

| Analogue | Modification | μ Opioid Receptor Affinity (Kᵢμ) | Reference |

| 9 | Cyclic EM-2 analogue with cAmp | 660 nM | nih.govnih.gov |

| 15 | Linear EM-2 amide with cAmp | 310 nM | nih.gov |

| 9a | Stereochemical modification of 9 | 63 nM | nih.gov |

| 9b | Stereochemical modification of 9 | 38 nM | nih.gov |

Exploration of Interactions with Other Neurotransmitter Receptors (e.g., GABAC ρ1 Receptors)

While direct studies on the interaction of this compound with GABA C ρ1 receptors are not extensively documented in the provided context, research into related proline analogues and GABA receptor ligands provides a basis for potential exploration. The GABA C receptor, a subtype of GABA receptors, has a distinct pharmacology. nih.gov The conformationally restricted analogue of GABA, cis-4-aminocrotonic acid (CACA), is a potent and selective partial agonist for GABA C receptors. nih.govresearchgate.net The structural rigidity of proline derivatives could be harnessed to design selective ligands for GABA receptor subtypes. For instance, mutating the native proline at the 2' position of the human GABA C ρ1 subunit can invert ion selectivity, highlighting the importance of this region for receptor function. capes.gov.br This suggests that proline-based scaffolds, including derivatives of this compound, could be valuable tools for probing the structure and function of GABA receptors.

Engineering of Peptide and Protein Function through Scaffold-Induced Conformational Control

The rigid framework of this compound can be used to impose specific secondary structures on peptides, leading to the creation of peptidomimetics with improved biological properties.

Development of Peptidomimetics with Enhanced Stability and Bioactivity

The incorporation of cis-γ-amino-L-proline, a related compound, into peptides can induce the formation of stable secondary structures, even in aqueous solutions. researchgate.net This conformational restriction can enhance the stability of the resulting peptidomimetics against enzymatic degradation. mdpi.com For example, hybrid peptides containing a cyclobutane (B1203170) residue and cis-4-amino-L-proline have been shown to form rigid and compact structures. csic.es This increased stability is a desirable trait for therapeutic peptides.

Design of Cell-Penetrating Peptides and Drug Delivery Systems

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver various cargo molecules into cells. nih.govmdpi.com The development of effective and non-toxic CPPs is a significant area of research. Oligomers of cis-γ-amino-L-proline, functionalized to mimic natural amino acid side chains, have been shown to enter various cell lines through an endocytic mechanism. nih.gov These γ-peptides offer advantages over traditional CPPs like the TAT peptide, as they exhibit lower toxicity and are resistant to proteases. nih.gov

Hybrid peptides composed of alternating cyclobutane amino acids and cis-4-amino-L-proline have also been investigated as CPPs. csic.esmdpi.com These peptidomimetics have shown promise as vectors for drug delivery, particularly for anti-Leishmania drugs. mdpi.com The conformational constraints imposed by the scaffold are believed to play a crucial role in their cell-penetrating ability. csic.es

Creation of Novel Foldamers with Defined Functional Properties

Foldamers are artificial oligomers designed to mimic the secondary structures of natural biopolymers like peptides and proteins. mdpi.com The incorporation of conformationally constrained building blocks is a key strategy in foldamer design, and this compound, a γ-amino acid, serves as an excellent monomer for this purpose. researchgate.net Its rigid cyclic structure helps to pre-organize the polymer backbone, inducing the formation of stable, predictable secondary structures. researchgate.netacs.org

Research has demonstrated that γ-peptides derived from cis-γ-amino-L-proline can adopt ordered secondary structures, even in aqueous solutions. researchgate.netacs.org The conformational restrictions imposed by the proline ring give rise to long-range interactions that stabilize these structures. acs.org Spectroscopic analysis using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) has confirmed the formation of defined conformations. researchgate.net For example, inter-residue Nuclear Overhauser Effects (NOEs) in these foldamers suggest a series of concatenated turns which can create an isolated hydrogen-bond ribbon, a structure analogous to a short β-strand. researchgate.netacs.org This ability to form defined secondary structures is crucial for developing foldamers with specific functional properties, such as acting as protein-protein interaction inhibitors or as catalysts. mdpi.commdpi.com

The development of foldamers from proline analogs is a broad field, with various substituted prolines being used to create structures like β-turns and polyproline helices. mdpi.com The predictable folding patterns endowed by monomers like this compound are instrumental in advancing the design of these synthetic macromolecules for applications in materials science and medicinal chemistry. mdpi.com

Table 1: Secondary Structures Associated with Proline Analog-Based Foldamers

| Monomer Type | Resulting Secondary Structure | Supporting Evidence |

|---|---|---|

| cis-γ-Amino-L-proline | Concatenated turns, Hydrogen-bond ribbon (β-strand mimic) | NMR, CD Spectroscopy researchgate.netacs.org |

| General Proline Analogs | β-turns, Polyproline Helices (PPI and PPII) | Conformational Analysis mdpi.com |

| Heterocyclic γ-amino acids | Nine-helix (C9) structures | X-ray Crystallography mdpi.com |

Utilization as a Chiral Building Block in Complex Organic Synthesis

The inherent chirality and rigid conformation of the proline ring make its derivatives, including this compound, powerful tools in asymmetric synthesis. wikipedia.orgclockss.org As a chiral building block, it allows for the stereocontrolled construction of complex molecules, which is a fundamental requirement in the synthesis of pharmaceuticals and other bioactive compounds. sigmaaldrich.com The fixed stereochemistry of the pyrrolidine (B122466) scaffold can be used to direct the stereochemical outcome of reactions at other sites in a molecule, a strategy known as chirality transfer. acs.org

Precursors for the Construction of Diverse Pharmaceutical Intermediates

This compound and its precursors are valuable intermediates in the synthesis of pharmaceuticals. thermofisher.comsigmaaldrich.com For instance, the related compound cis-4-hydroxy-L-proline is a known synthetic intermediate for carbapenem (B1253116) antibiotics. google.com The bifunctional nature of this compound, containing both a secondary amine within the ring and a primary aminomethyl group, provides two distinct points for chemical modification. nih.gov

A notable example of its application is in the synthesis of analogs of endomorphin-2 (EM-2), an endogenous opioid peptide with high affinity for the μ-opioid receptor. nih.govnih.gov In this research, Proline at position 2 of EM-2 was replaced with cis-4-amino-L-proline (referred to as cAmp), which acts as a proline/GABA chimera. nih.gov This substitution allows for the creation of both novel linear peptides and highly constrained cyclic analogs. nih.gov The additional aminomethyl group provides a handle for cyclization, leading to the formation of an unusual and stable 11-membered cyclotripeptide system. nih.gov However, these modifications led to a significant decrease in binding affinity to the μ-opioid receptor compared to the parent peptide, demonstrating how a single chiral building block can drastically alter the biological profile of a molecule. nih.govnih.gov

Table 2: Biological Activity of Endomorphin-2 Analogs Synthesized with cis-4-Amino-L-proline (cAmp)

| Compound | Structure | μ-Opioid Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH₂ | 9.5 |

| Cyclopeptide 9 | Cyclic(Tyr-cAmp-Phe) | 660 nih.govnih.gov |

| Linear Tetrapeptide 13 | Tyr-cAmp-Phe-Phe-OH | 2000 nih.govnih.gov |

Role in Modulating Enzyme Activity of Proline Analogs (e.g., Proline Dehydrogenase Inhibitors)

Proline analogs are widely investigated as modulators of enzyme activity due to their ability to mimic the natural substrate, L-proline. nih.govacs.org This makes them attractive candidates for designing inhibitors of enzymes involved in proline metabolism, such as Proline Dehydrogenase (PRODH). nih.gov PRODH catalyzes the first step in proline catabolism and is a target for cancer therapy due to its role in the metabolic reprogramming of cancer cells. acs.orgnih.gov

Table 3: Examples of Proline Analog Enzyme Inhibitors

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| S-(−)-Tetrahydro-2-furoic acid (THFA) | Proline Dehydrogenase (PRODH) | 0.3 mM | Competitive nih.gov |

| (2S)-Oxetane-2-carboxylic acid | Proline Dehydrogenase (PRODH) | 1.8 mM | Competitive nih.gov |

| N-formyl L-proline (NFLP) | Pyrroline-5-carboxylate Reductase 1 (PYCR1) | 100 µM | Competitive nih.gov |

| 4-methylene-L-proline | Proline Dehydrogenase (PRODH) | - | Mechanism-based nih.gov |

Advanced Research Directions and Future Perspectives for Cis 4 Aminomethyl L Proline

Exploration of cis-4-Aminomethyl-L-proline in Material Science

The incorporation of proline and its derivatives into materials can impart unique structural and functional properties. While direct research on this compound in material science is nascent, the established use of related compounds provides a strong foundation for future exploration. Proline-functionalized polymers and nanoparticles have demonstrated potential in various applications, and this compound offers additional functionalities that could lead to novel materials.

The primary amine of the aminomethyl group can serve as a reactive site for polymerization or for grafting onto surfaces, creating functional materials with tailored properties. For instance, polyamides or polyimides incorporating this rigid proline derivative could exhibit enhanced thermal stability and mechanical strength due to the constrained nature of the pyrrolidine (B122466) ring. Furthermore, the bifunctional nature of this compound, possessing both a secondary amine within the ring and a primary amine in the side chain, allows for complex polymer architectures.

In the realm of nanomaterials, proline has been used to functionalize nanoparticles, enhancing their catalytic activity and selectivity. acs.org The presence of the aminomethyl group in this compound could offer improved control over nanoparticle stabilization and provide a handle for further functionalization, for example, through "click" chemistry. acs.org This could lead to the development of novel nanocatalysts with enhanced performance in asymmetric synthesis. nih.gov The potential applications of proline-based materials are summarized in the table below.

| Potential Application Area | Anticipated Properties Conferred by this compound |

| Advanced Polymers | Enhanced thermal stability, increased rigidity, sites for cross-linking |

| Functional Nanoparticles | Improved catalytic activity and selectivity, surface functionalization |

| Biomaterials | Biocompatibility, controlled degradation, cell adhesion motifs |

| Chiral Separation Media | Enantioselective recognition capabilities |

Integration into Supramolecular Assemblies and Nanostructures

The self-assembly of small molecules into well-defined supramolecular structures is a powerful bottom-up approach to creating functional nanomaterials. Proline and its derivatives are known to form ordered structures, such as helices and aggregates, driven by a combination of hydrogen bonding and hydrophobic interactions. nih.govnih.govchemrxiv.org The unique stereochemistry of this compound, with its fixed orientation of the aminomethyl group, is expected to profoundly influence its self-assembly behavior.

The additional primary amine introduces a new hydrogen bond donor and acceptor site, which can lead to the formation of more complex and stable supramolecular architectures compared to proline alone. This could facilitate the design of novel nanostructures, such as nanotubes, nanoribbons, or hydrogels, with potential applications in drug delivery and tissue engineering. nih.govrsc.org The ability of proline-rich peptides to form polyproline II (PPII) helices is a key aspect of their structural biology, and incorporating this compound into peptide sequences could be used to modulate the stability and interactions of these helices. acs.orgnih.gov

Future research in this area will likely focus on understanding the fundamental principles governing the self-assembly of this compound and its derivatives. By systematically varying experimental conditions such as concentration, solvent, and pH, it may be possible to control the morphology and properties of the resulting nanostructures.

Development of Novel Biocatalytic Pathways for Proline Derivative Synthesis

The synthesis of functionalized proline derivatives often relies on multi-step chemical routes that can be inefficient and generate significant waste. Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a more sustainable and efficient alternative. While specific biocatalytic routes for this compound have not been extensively reported, the broader field of proline derivative synthesis provides a roadmap for future development.

Enzymes such as proline hydroxylases and other oxidoreductases could be engineered to introduce functional groups at specific positions on the proline ring. Directed evolution and rational protein design are powerful tools that can be used to alter the substrate specificity and catalytic activity of these enzymes to produce a range of proline analogues. Furthermore, metabolic engineering of microbial hosts could enable the de novo biosynthesis of this compound from simple carbon sources. This would involve the design and implementation of novel biosynthetic pathways that combine enzymes from different organisms.

The development of efficient biocatalytic methods for the synthesis of this compound would not only be environmentally friendly but could also provide access to enantiomerically pure forms of the compound, which is crucial for its application in pharmaceuticals and other life science-related fields.

Computational Design and Predictive Modeling of this compound Based Therapeutics

Computational methods are increasingly being used to accelerate the drug discovery and development process. For proline-containing peptides and peptidomimetics, molecular modeling techniques can provide valuable insights into their conformational preferences and interactions with biological targets. nih.gov The rigid structure of the proline ring simplifies conformational analysis, making these molecules particularly amenable to computational study.

Furthermore, computational docking and free energy calculations can be used to predict the binding affinity of this compound-based ligands to their target proteins. This in silico screening approach can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. As force fields and sampling algorithms continue to improve, the accuracy of these predictive models is expected to increase, further enhancing their utility in the design of novel therapeutics.

Unexplored Biological Systems and Mechanistic Investigations

While some biological activities of 4-aminoproline derivatives have been reported, including their potential as lipid-lowering agents and modulators of integrin activity, the full therapeutic potential of this compound remains largely unexplored. nih.govmdpi.comresearchgate.netnih.gov Its unique structural features suggest that it could interact with a wide range of biological targets with high affinity and selectivity.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels. This could lead to the discovery of novel therapeutic agents for a variety of diseases. For example, its constrained conformation could be exploited to design potent and selective inhibitors of proteases or to develop ligands for G protein-coupled receptors (GPCRs).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-4-Aminomethyl-L-proline, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The primary synthetic pathway involves SN2 displacement of hydroxyl or halogenated groups in protected 4-hydroxy-L-proline derivatives. For example, substituting a 4-bromo or 4-chloro group with azide ions, followed by reduction, yields this compound . Reaction conditions such as solvent polarity, temperature, and protecting groups (e.g., benzyloxycarbonyl) critically influence stereospecificity. Unexpected side reactions, like the reduction of oximino derivatives by sodium borohydride, can alter product ratios .

Q. How can researchers differentiate between cis and trans isomers of 4-aminomethyl-L-proline using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing isomers. For this compound, coupling constants (J-values) between adjacent protons on the proline ring differ from trans isomers due to spatial arrangement. Circular Dichroism (CD) can also detect conformational differences in chiral environments . Mass spectrometry (MS) and X-ray crystallography further validate structural assignments .

Q. What analytical protocols ensure purity and stability of this compound during storage?

- Methodological Answer : Store the compound in airtight, desiccated containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Purity is verified via HPLC with a chiral column and comparison to literature melting points (e.g., N-Boc-cis-4-hydroxy-L-proline melts at 146°C ). Stability studies under varying pH and temperature conditions are recommended, referencing protocols from safety data sheets .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields of this compound across studies?

- Methodological Answer : Discrepancies often arise from side reactions (e.g., ammonia-induced amidation of trans-4-bromoproline to cis-4-hydroxyprolinamide ). To mitigate:

- Optimize protecting group selection (e.g., benzyloxycarbonyl vs. acetyl) to reduce unintended substitutions.

- Use kinetic vs. thermodynamic control during azide displacement; lower temperatures favor SN2 mechanisms, improving stereospecificity.

- Validate reaction pathways with isotopic labeling or computational modeling (e.g., density functional theory) .

Q. How can computational chemistry models predict the stability and reactivity of this compound derivatives?

- Methodological Answer : Molecular Dynamics (MD) simulations and Quantum Mechanical (QM) calculations assess conformational flexibility and transition states. For example:

- Simulate the energy barrier for ring puckering in cis vs. trans isomers.

- Predict reactivity with electrophiles using frontier molecular orbital (FMO) theory.

- Cross-validate with experimental data from Reaxys or SciFinder .

Q. What experimental designs are optimal for studying this compound’s role in peptide backbone modification?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate this compound during chain elongation, monitoring coupling efficiency via ninhydrin tests.

- Circular Dichroism (CD) and NMR : Analyze secondary structure stabilization (e.g., in collagen mimics) by tracking changes in α-helix or β-sheet signatures.

- Protease Resistance Assays : Compare degradation rates of modified peptides vs. native sequences .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the biological activity of this compound-containing peptides?

- Methodological Answer :

- Reproducibility Checks : Replicate studies using identical peptide sequences, solvent systems (e.g., PBS vs. DMSO), and cell lines.

- Dosage-Response Curves : Test activity across a concentration gradient to identify threshold effects.

- Structural Dynamics : Use Molecular Dynamics (MD) to correlate activity with conformational stability under physiological conditions .

Ethical and Reporting Standards

Q. What documentation is critical for publishing synthetic protocols involving this compound?

- Methodological Answer :

- Experimental Section : Include CAS numbers, protecting groups, and purification methods (e.g., column chromatography gradients).

- Analytical Data : Report NMR chemical shifts, HPLC retention times, and optical rotation values. Compare with literature data for known derivatives .

- Safety Protocols : Reference OSHA-compliant handling procedures for hazardous intermediates (e.g., azides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.